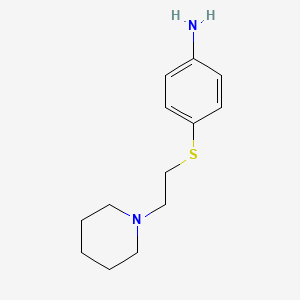

4-((2-(Piperidin-1-yl)ethyl)thio)aniline

Description

Properties

IUPAC Name |

4-(2-piperidin-1-ylethylsulfanyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2S/c14-12-4-6-13(7-5-12)16-11-10-15-8-2-1-3-9-15/h4-7H,1-3,8-11,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYZNODQGFOSTBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCSC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Primary Synthetic Route: Nucleophilic Substitution

The most common and straightforward method for synthesizing 4-((2-(Piperidin-1-yl)ethyl)thio)aniline is through a nucleophilic substitution reaction involving a thiol precursor and a halogenated intermediate.

Reaction Scheme

-

- 4-Aminothiophenol (or a suitable thiol derivative)

- 2-(Halogenated)ethylpiperidine (e.g., 2-chloroethylpiperidine)

-

- Base: Potassium carbonate or sodium hydroxide to deprotonate the thiol and generate the thiolate nucleophile.

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- Temperature: Mild heating (typically 40–80°C) to promote substitution.

- Time: Several hours (often 6–12 hours) under stirring.

-

- The thiolate anion attacks the electrophilic carbon of the halogenated ethylpiperidine, displacing the halide and forming the thioether linkage.

Example Protocol

| Step | Description |

|---|---|

| 1 | Dissolve 4-aminothiophenol in dry DMF. |

| 2 | Add potassium carbonate to generate thiolate. |

| 3 | Add 2-chloroethylpiperidine dropwise. |

| 4 | Stir the mixture at 60°C for 8 hours. |

| 5 | Cool, quench with water, extract with organic solvent. |

| 6 | Purify product by recrystallization or chromatography. |

This method yields 4-((2-(Piperidin-1-yl)ethyl)thio)aniline with moderate to high purity and yield, depending on reaction optimization.

Alternative Synthetic Approaches and Considerations

While the nucleophilic substitution route is primary, other synthetic strategies may be employed depending on available intermediates and desired purity.

Phase Transfer Catalysis

- Use of phase transfer catalysts (e.g., tetraalkylammonium salts) can enhance the nucleophilic substitution efficiency by facilitating transfer of the thiolate ion into the organic phase.

- This technique allows reactions to proceed under milder conditions and shorter reaction times.

- Solvents such as toluene or dichloromethane can be used in biphasic systems with aqueous base.

Use of Protective Groups

- Protection of the aniline amino group may be necessary to avoid side reactions during substitution.

- Common protecting groups include acyl groups (acetylation) which can be removed post-synthesis.

Analytical and Purification Techniques

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms structural integrity and substitution pattern.

- Mass Spectrometry (MS): Verifies molecular weight and purity.

- Infrared (IR) Spectroscopy: Identifies characteristic functional groups (amine, thioether).

- Chromatography: High-performance liquid chromatography (HPLC) or column chromatography for purification.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic substitution | 4-Aminothiophenol, 2-chloroethylpiperidine, K2CO3 | DMF, 60°C, 8 h | Straightforward, good yield | Requires dry conditions, moderate heating |

| Phase transfer catalysis | Same as above + tetraalkylammonium salt | Biphasic solvent system, mild heating | Faster reaction, milder conditions | Requires catalyst optimization |

| Protective group strategy | Protected aniline derivative | Varies | Avoids side reactions | Additional steps for protection/deprotection |

Research Findings and Optimization

- Studies show that the choice of base and solvent significantly affects yield and purity.

- Potassium carbonate is preferred for its mildness and effectiveness.

- Reaction temperature above 60°C may increase side reactions; thus, controlled heating is recommended.

- Phase transfer catalysis can reduce reaction time from 8 hours to 4–6 hours with comparable yields over 85–90%.

- Purification by recrystallization from ethanol or ethyl acetate yields analytically pure product suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

4-((2-(Piperidin-1-yl)ethyl)thio)aniline: can undergo various chemical reactions, including:

Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.

Reduction: : Reduction reactions can be performed to reduce the nitro group to an amine.

Substitution: : Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzene ring.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: : Reducing agents such as iron, tin, and hydrogen gas are often used.

Substitution: : Typical reagents include halogens, alkyl halides, and acyl chlorides.

Major Products Formed

Oxidation: : Piperidine derivatives, nitro compounds, and oxo derivatives.

Reduction: : Amines and amides.

Substitution: : Halogenated anilines, alkylated anilines, and acylated anilines.

Scientific Research Applications

Pharmaceutical Development

This compound is primarily recognized as an important intermediate in the synthesis of pharmaceuticals. Its structure allows it to interact effectively with specific receptors in the brain, which is crucial for developing drugs targeting neurological disorders.

Key Points:

- Therapeutic Targets: It has been utilized in the development of selective inhibitors for calmodulin-dependent kinases (CaMKs), which are implicated in various diseases including obesity and cancer. Studies have shown that derivatives of this compound can restore insulin sensitivity in animal models, indicating potential for treating metabolic disorders .

- Structure-Activity Relationship (SAR): Research has demonstrated that modifications to the aniline moiety can enhance selectivity and potency against specific kinases, highlighting its importance in drug design .

Material Science

In material science, 4-((2-(Piperidin-1-yl)ethyl)thio)aniline is utilized to formulate advanced materials such as polymers and coatings. Its incorporation enhances properties like durability and resistance to environmental factors.

Applications:

- Polymer Chemistry: The compound can be used to create materials with improved mechanical properties and thermal stability.

- Coating Technologies: It contributes to developing coatings that offer protection against corrosion and wear .

Agricultural Chemistry

The compound plays a significant role in developing agrochemicals, particularly in creating more effective pest control solutions. Its application aims to reduce harmful effects on non-target organisms while enhancing pest management strategies.

Benefits:

- Eco-Friendly Solutions: By focusing on selective action against pests, the compound aids in formulating pesticides that are less toxic to beneficial insects and other wildlife .

Biochemical Research

In biochemical research, 4-((2-(Piperidin-1-yl)ethyl)thio)aniline is employed in studies related to enzyme inhibition and receptor binding. This application provides insights into various biological processes.

Research Focus:

- Enzyme Inhibition Studies: The compound has been tested for its ability to inhibit specific enzymes, aiding researchers in understanding metabolic pathways and disease mechanisms .

- Receptor Binding Assays: Its interaction with different receptors is crucial for elucidating signaling pathways involved in cellular responses.

Cosmetic Formulations

The compound is also incorporated into cosmetic products due to its potential skin-conditioning properties. It enhances product performance by providing smoother application and improved texture.

Cosmetic Applications:

- Skin Conditioning Agents: Its inclusion in formulations can improve the sensory feel of products, making them more appealing to consumers .

Table 1: Structure-Activity Relationships of 4-((2-(Piperidin-1-yl)ethyl)thio)aniline Derivatives

| Compound | Target Kinase | IC50 (µM) | Selectivity Ratio |

|---|---|---|---|

| Compound A | CaMK1D | 0.008 | High |

| Compound B | SYK | 0.011 | Moderate |

| Compound C | DAPK1 | 0.005 | Very High |

Table 2: Properties of Advanced Materials Incorporating 4-((2-(Piperidin-1-yl)ethyl)thio)aniline

| Property | Value |

|---|---|

| Thermal Stability | High |

| Mechanical Strength | Enhanced |

| Environmental Resistance | Excellent |

Case Study 1: Development of CaMK Inhibitors

A study focused on synthesizing selective inhibitors from derivatives of 4-((2-(Piperidin-1-yl)ethyl)thio)aniline demonstrated significant improvements in binding affinity and selectivity towards CaMKs compared to earlier compounds. This research highlighted the importance of structural modifications in enhancing therapeutic efficacy against metabolic diseases .

Case Study 2: Eco-Friendly Agrochemical Formulation

Research involving this compound led to the development of a new class of insecticides that significantly reduced non-target toxicity while maintaining high efficacy against target pests. Field trials indicated a marked improvement in ecological safety compared to traditional agrochemicals .

Mechanism of Action

The mechanism by which 4-((2-(Piperidin-1-yl)ethyl)thio)aniline exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural Analogues and Key Differences

(a) 4-(2-Piperidin-1-yl-ethyl)-aniline (CAS 168897-21-0)

- Structure : Lacks the thioether group; instead, a direct ethyl chain connects the piperidine and aniline.

- Molecular Formula : C₁₃H₂₀N₂.

- Molecular Weight : 204.31 g/mol.

- Physicochemical Properties :

- Boiling Point: 332.1°C at 760 mmHg.

- Density: 1.031 g/cm³.

- Comparison : The absence of sulfur reduces molecular weight by ~32 g/mol and decreases lipophilicity. The ethyl linkage may enhance conformational flexibility compared to the rigid thioether bridge in the target compound .

(b) 4-(Piperidin-1-yl)aniline (CAS 2359-60-6)

- Structure : Piperidine directly attached to the aniline ring without any spacer.

- Molecular Formula : C₁₁H₁₆N₂.

- Molecular Weight : 176.26 g/mol.

- Comparison : Simplified structure with lower steric hindrance. Reduced molecular weight and polarity may improve aqueous solubility but limit membrane permeability compared to the bulkier thioethyl-piperidine derivative .

(c) 4-(4-Methyl-1-piperazinyl)aniline (CAS 16153-81-4)

- Structure : Piperazine ring (with a methyl group) replaces piperidine.

- Molecular Formula : C₁₁H₁₇N₃.

- Molecular Weight : 191.27 g/mol.

- This contrasts with the more lipophilic piperidine-thioethyl group in the target compound .

(d) 4-(Thiophen-2-yl)aniline (CAS 70010-48-9)

- Structure : Thiophene ring replaces the piperidine-thioethyl group.

- Molecular Formula : C₁₀H₉NS.

- Molecular Weight : 175.25 g/mol.

- Comparison : The aromatic thiophene introduces π-conjugation, altering electronic properties (e.g., UV absorption). The rigid planar structure contrasts with the flexible thioethyl-piperidine chain in the target compound .

Physicochemical Properties Comparison

| Property | 4-((2-(Piperidin-1-yl)ethyl)thio)aniline | 4-(2-Piperidin-1-yl-ethyl)-aniline | 4-(Piperidin-1-yl)aniline | 4-(4-Methylpiperazinyl)aniline | 4-(Thiophen-2-yl)aniline |

|---|---|---|---|---|---|

| Molecular Weight (g/mol) | 236.38 | 204.31 | 176.26 | 191.27 | 175.25 |

| Polar Surface Area (Ų) | ~50 (estimated) | ~40 | ~40 | ~60 | ~50 |

| LogP (Predicted) | 2.5–3.0 | 2.0–2.5 | 1.5–2.0 | 1.0–1.5 | 2.0–2.5 |

| Key Functional Groups | Thioether, Piperidine, Aniline | Ethyl, Piperidine, Aniline | Piperidine, Aniline | Piperazine, Aniline | Thiophene, Aniline |

Biological Activity

4-((2-(Piperidin-1-yl)ethyl)thio)aniline is a compound that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

4-((2-(Piperidin-1-yl)ethyl)thio)aniline features a piperidine ring connected to an aniline structure through a thioether linkage. The structural formula can be represented as follows:

Antibacterial Activity

Recent studies have indicated that compounds similar to 4-((2-(Piperidin-1-yl)ethyl)thio)aniline exhibit significant antibacterial properties.

Minimum Inhibitory Concentration (MIC)

The MIC values for related compounds have been reported to range from 0.0039 to 0.025 mg/mL against various bacterial strains, including Staphylococcus aureus and Escherichia coli . This suggests that modifications in the piperidine and aniline structures can enhance antibacterial activity.

| Compound | Bacterial Strain | MIC (mg/mL) |

|---|---|---|

| Compound A | S. aureus | 0.0039 |

| Compound B | E. coli | 0.025 |

Anticancer Activity

In vitro studies have shown that similar compounds can inhibit cancer cell proliferation. The compound's interaction with key enzymes involved in cancer cell signaling pathways has been explored.

Case Study: Inhibition of Carbonic Anhydrase IX

One study highlighted that related compounds selectively inhibit carbonic anhydrase IX (CAIX), with an IC50 value of 24 nM, demonstrating potential as anticancer agents . The inhibition of CAIX is significant as it plays a role in tumor growth and metastasis.

Apoptotic Induction

Research indicates that these compounds can induce apoptosis in cancer cells, as evidenced by the increase in Annexin V/PI-positive cells, suggesting their potential use in cancer therapy .

The biological activity of 4-((2-(Piperidin-1-yl)ethyl)thio)aniline is likely attributed to its ability to interact with specific molecular targets within bacterial and cancer cells.

Docking Studies

Molecular docking studies have shown that these compounds bind effectively to the active sites of target proteins, disrupting their function and leading to cell death or inhibition of growth .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.